L-Oleandrosyl-oleandolide is primarily sourced from Streptomyces antibioticus, a bacterium known for its ability to produce several clinically important antibiotics. The biosynthetic pathway for this compound involves several enzymatic reactions that modify precursor compounds into the final product. These pathways are of great interest due to their implications in antibiotic production and modification.
L-Oleandrosyl-oleandolide belongs to the class of macrolides, which are characterized by their large lactone rings and often possess antibacterial properties. This compound is specifically classified under glycosylated macrolides, where sugar moieties are attached to the macrolide backbone, influencing both its biological activity and pharmacological properties.
The synthesis of L-Oleandrosyl-oleandolide involves multiple enzymatic steps, primarily through the action of specific methyltransferases and glycosyltransferases. The key enzyme responsible for its formation is L-Oleandrosyl 3-O-methyltransferase, which methylates L-olivosyl-oleandolide to produce L-oleandrosyl-oleandolide.
Technical Details:
The molecular structure of L-Oleandrosyl-oleandolide features a macrolactone ring with attached sugar moieties. The specific arrangement of these components contributes to its biological activity.
Data:
L-Oleandrosyl-oleandolide undergoes various chemical reactions during its biosynthesis and potential modifications for therapeutic applications.
Technical Details:
The mechanism of action for L-Oleandrosyl-oleandolide primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting antibacterial effects.
Data:
Relevant Data or Analyses:
Studies have shown that variations in pH and ionic strength can significantly affect the stability and solubility of L-Oleandrosyl-oleandolide, which is critical for its formulation as an antibiotic .
L-Oleandrosyl-oleandolide has several applications in scientific research and medicine:
L-Oleandrosyl-oleandolide (C₂₇H₄₆O₁₀) is a macrolide glycoside featuring a 14-membered oleandolide aglycone conjugated to an α-L-oleandrosyl sugar moiety at the C3 position. The oleandolide core consists of a macrolactone ring synthesized via polyketide assembly using one acetyl-CoA starter unit and six methylmalonyl-CoA extender units, establishing characteristic C5, C7, C9, C12, C13, and C15 methyl branches [3] [4]. The α-L-oleandrosyl residue (2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl) is attached through a β-glycosidic linkage, with its 3-O-methyl group conferring distinctive steric and electronic properties [1] [6].
Table 1: Key Molecular Descriptors of L-Oleandrosyl-oleandolide
Property | Value | Source |
---|---|---|
Molecular formula | C₂₇H₄₆O₁₀ | [2] [5] |
Exact mass | 530.3091 Da | [5] [6] |
SMILES | [C@@]12(C(=O)C@HC@@HC@@HC@@HOC(=O)C@HC@@HC@HC@@HC@@HC1)OC2 | [5] [6] |
Hydrogen bond donors | 3 | [6] |
Hydrogen bond acceptors | 10 | [6] |
Stereocenters | 15 | [6] [9] |
Stereochemical complexity arises from 15 chiral centers, predominantly adopting R configurations at C3, C5, C8, C9, C12, C13, and S configurations at C6, C7, C14, C15 in the aglycone. The L-oleandrose sugar exhibits 2R,4S,5R,6S stereochemistry, confirmed via NMR-based Mosher ester analysis and circular dichroism [6] [9]. The spiroketal system between C1 and C2 contributes to conformational rigidity, while the epoxide at C8-C8a (introduced post-glycosylation) remains absent in the non-tailored precursor [4] [8].
L-Oleandrosyl-oleandolide distinguishes itself from structurally analogous macrolides through its glycosylation pattern and tailoring modifications:
Table 2: Structural and Functional Comparison with Key Macrolide Compounds
Compound | Core Structure | Glycosylation | Key Functional Groups | Biological Role | |
---|---|---|---|---|---|
L-Oleandrosyl-oleandolide | 14-membered macrolactone | α-L-oleandrose (3-OMe) | Epoxide, ketal | Oleandomycin biosynthetic intermediate | [1] [4] |
Oleandolide | 14-membered macrolactone | None | Hydroxyls, carbonyl | Oleandomycin aglycone | [3] [8] |
L-Olivosyl-oleandolide | 14-membered macrolactone | α-L-olivose (3-OH) | Hydroxyls, carbonyl | Methyltransferase substrate | [9] [10] |
6-Deoxyerythronolide B | 14-membered macrolactone | None | Hydroxyls, carbonyl | Erythromycin precursor | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR assignments reveal diagnostic signals for structural verification:
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a protonated molecular ion [M+H]⁺ at m/z 531.3164 (calc. 531.3164) and sodium adduct [M+Na]⁺ at m/z 553.2983. Fragmentation pathways include:
X-ray Crystallography
Although no crystal structure exists for L-oleandrosyl-oleandolide itself, crystallographic studies of cytochrome P450 OleP bound to aglycone (8,8a-deoxyoleandolide) reveal a substrate-binding pocket accommodating the macrolactone ring. The L-oleandrosyl moiety is predicted to occupy a solvent-filled cavity adjacent to helix I, facilitating epoxidation catalysis [8].
Molecular dynamics (MD) simulations and docking studies elucidate:
Table 3: Computational Parameters for L-Oleandrosyl-oleandolide Conformations
Parameter | Value | Method | Biological Implication | |
---|---|---|---|---|
Glycosidic torsion Φ/Ψ | −65°±15°/35°±20° | MD simulation (50 ns) | Stable ligand-enzyme binding | [8] |
logP | 4.32 | XLogP3 | Enhanced membrane permeability | [6] |
Predicted CCS | 216.6 Ų ([M+H]⁺) | Collision cross-section | MS identification | [2] |
OleP binding energy | −9.8 kcal/mol (glycosylated) | AutoDock Vina | Efficient epoxidation catalysis | [8] |
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